
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester typically involves the esterification of 2-propenoic acid with 2,4,6-trichlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-propenoic acid and 2,4,6-trichlorophenol.
Polymerization: The compound can participate in free radical polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-Propenoic acid and 2,4,6-trichlorophenol.
Polymerization: Polymers with varying molecular weights and properties.
Substitution: New derivatives with modified functional groups.
科学研究应用
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in the development of biocompatible materials.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
作用机制
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester is primarily related to its ability to undergo polymerization and form stable polymers. The ester group can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications.
相似化合物的比较
Similar Compounds
2-Propenoic acid, methyl ester:
2-Propenoic acid, 2-methyl-, heptyl ester:
2-Propenoic acid, 2-methyl-, octadecyl ester:
Uniqueness
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
18967-27-6 |
|---|---|
分子式 |
C10H7Cl3O2 |
分子量 |
265.5 g/mol |
IUPAC 名称 |
(2,4,6-trichlorophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H7Cl3O2/c1-5(2)10(14)15-9-7(12)3-6(11)4-8(9)13/h3-4H,1H2,2H3 |
InChI 键 |
DGZZQOZXBPFEIY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


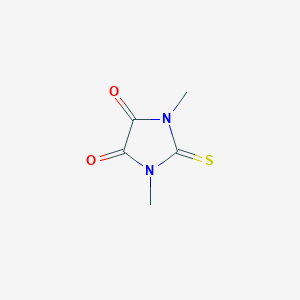
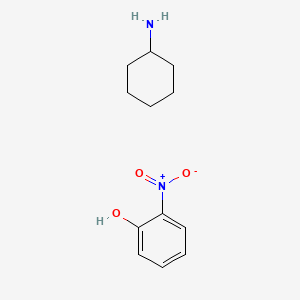
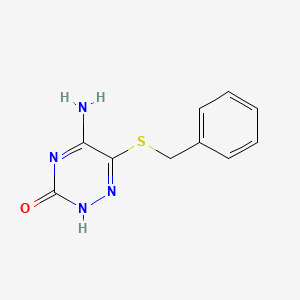

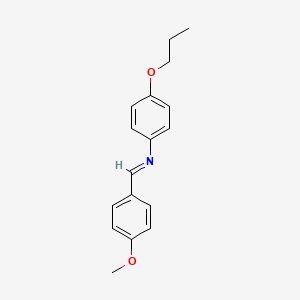
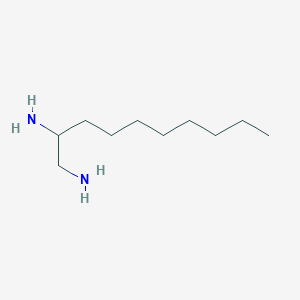
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
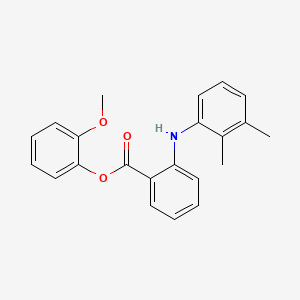
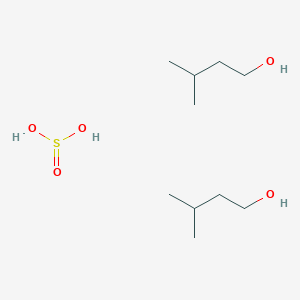
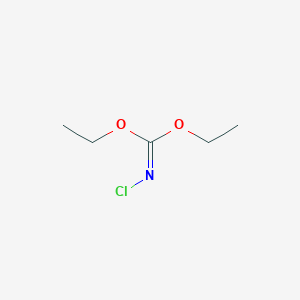

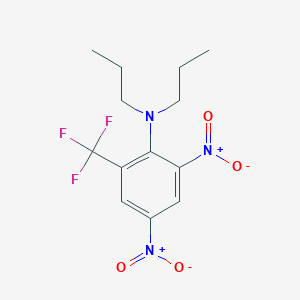
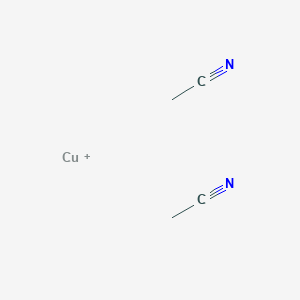
![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
